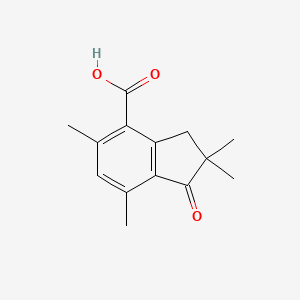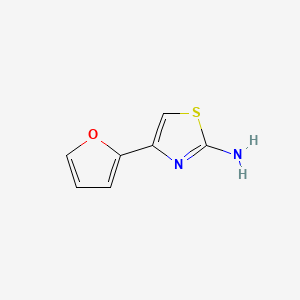
Acide 4-(3-formyl-2,5-diméthyl-pyrrol-1-yl)-3-méthyl-benzoïque
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-3-methyl-benzoic acid is an organic compound that features a pyrrole ring substituted with formyl and dimethyl groups, attached to a benzoic acid moiety
Applications De Recherche Scientifique
Recherche en protéomique
Ce composé est utilisé dans la recherche en protéomique pour l'étude de l'expression, de l'interaction et de la fonction des protéines. Il sert de précurseur pour la synthèse d'acides aminés modifiés, qui sont essentiels dans le développement d'anticorps et l'étude des structures et des fonctions des protéines .
Matériaux thermosensibles
Des chercheurs ont développé des matériaux thermosensibles utilisant des dérivés du pyrrole qui présentent une fluorescence contrôlable à l'état solide. Ces matériaux sont précieux dans la création de dispositifs de surveillance de la température en raison de leurs caractéristiques de fluorescence uniques, qui changent en réponse aux variations de température.
Agents antimicrobiens
Des dérivés du pyrrole, y compris ce composé, ont été synthétisés et évalués pour leurs propriétés antimicrobiennes. Ils ont montré une activité antibactérienne et antifongique significative, ce qui en fait des candidats potentiels pour le développement de nouveaux agents antimicrobiens.
Études de spectroscopie et d'interaction moléculaire
Le composé est utilisé dans l'analyse de spectroscopie pour comprendre les interactions moléculaires. Des études impliquant de nouveaux hydrazides-hydrazones de dérivés du pyrrole ont fourni des informations sur les propriétés et les applications de ces composés dans les études d'interaction moléculaire.
Développement de médicaments
En tant que candidat médicament à petite molécule, ce composé a montré une variété d'activités biologiques, notamment des effets anti-inflammatoires, antitumoraux et antibactériens. Il est exploré pour son utilisation potentielle dans le traitement de diverses maladies.
Recherche vétérinaire
En recherche vétérinaire, ce composé est utilisé pour créer des anticorps pour l'étude des protéines animales. Il aide à comprendre les maladies et à développer des traitements spécifiques aux animaux .
Synthèse de nouveaux composés organiques
Le composé sert de bloc de construction pour la synthèse de nouveaux composés organiques. Sa structure permet diverses modifications chimiques, conduisant à la création de nouvelles molécules avec des applications potentielles en chimie médicinale et en science des matériaux .
Études de fluorescence
En raison de ses propriétés structurelles, ce composé est utilisé dans les études de fluorescence. Il peut être incorporé dans d'autres molécules pour étudier leurs propriétés de fluorescence, ce qui est essentiel dans le développement de sondes et de capteurs fluorescents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-3
Propriétés
IUPAC Name |
4-(3-formyl-2,5-dimethylpyrrol-1-yl)-3-methylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-9-6-12(15(18)19)4-5-14(9)16-10(2)7-13(8-17)11(16)3/h4-8H,1-3H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIKDEPKXYMZGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=C(C=C(C=C2)C(=O)O)C)C)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801182623 |
Source


|
| Record name | 4-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801182623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
409353-44-2 |
Source


|
| Record name | 4-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=409353-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801182623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-CHLOROPHENYL)SULFANYL]-4-(DIMETHYLAMINO)BUT-3-EN-2-ONE](/img/structure/B1298717.png)
![5-[2-(Trifluoromethoxy)phenyl]-2-furaldehyde](/img/structure/B1298721.png)

![N-(3-Carbamoyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-succinamic acid](/img/structure/B1298735.png)
![ethyl (2E)-2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B1298738.png)
![2-[(1-Methyl-1H-pyrazole-3-carbonyl)-amino]-benzoic acid](/img/structure/B1298741.png)

![5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1298743.png)

![4-[(2,4-dimethylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1298748.png)


